Benzyl (2-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Methylphenyl)acetic acid benzyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methylphenyl)acetic acid benzyl ester typically involves the esterification of 2-(o-Methylphenyl)acetic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
2-(o-Methylphenyl)acetic acid+Benzyl alcoholAcid catalyst2-(o-Methylphenyl)acetic acid benzyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(o-Methylphenyl)acetic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Reduction: 2-(o-Methylphenyl)ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
2-(o-Methylphenyl)acetic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(o-Methylphenyl)acetic acid benzyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the parent acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester derived from benzoic acid and methanol.
Ethyl acetate: An ester derived from acetic acid and ethanol.
Benzyl acetate: An ester derived from acetic acid and benzyl alcohol.
Uniqueness
2-(o-Methylphenyl)acetic acid benzyl ester is unique due to the presence of the o-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters
Properties
CAS No. |
31775-70-9 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
benzyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)11-16(17)18-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
VTPRGJRKNWJCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.